molecular formula C14H15NO B2364851 N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide CAS No. 2361642-14-8

N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide

Cat. No.: B2364851
CAS No.: 2361642-14-8
M. Wt: 213.28
InChI Key: XNVBJDYCIGHOPJ-UHFFFAOYSA-N
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Description

N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide is a chemical compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a benzoannulene core with a prop-2-enamide functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.

    Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced via amide bond formation, typically using reagents such as prop-2-enoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide involves its interaction with estrogen receptors. It acts as a selective estrogen receptor degrader (SERD), binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor signaling, which is beneficial in treating estrogen receptor-positive cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its ability to act as a selective estrogen receptor degrader sets it apart from other benzoannulene derivatives .

Properties

IUPAC Name

N-(8,9-dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-14(16)15-13-9-8-11-6-4-3-5-7-12(11)10-13/h2,5,7-10H,1,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVBJDYCIGHOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCCC=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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